methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate
Description
Methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a phenyl group at position 1 and a methyl butanoate thioether at position 2. This structure combines aromaticity with a sulfur-containing side chain, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
methyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-3-13(16(21)22-2)23-15-12-9-19-20(14(12)17-10-18-15)11-7-5-4-6-8-11/h4-10,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSWCFSTYPFNHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NC=NC2=C1C=NN2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with Pyrimidine Derivatives
The core structure is typically assembled via cyclocondensation. A representative protocol involves reacting ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with substituted hydrazines in refluxing tetrahydrofuran (THF), followed by trifluoroacetic acid (TFA)-mediated cyclization.
Example Procedure:
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (142 g) and N,N-diisopropylethylamine (260 mL) were combined with a hydrazine derivative (106 g) in THF (1.5 L) and refluxed for 18 hours. Post-reaction, TFA (400 mL) was added to the cooled mixture, stirred at 70°C for 1 hour, and neutralized with 6 N KOH. The product was extracted with chloroform, yielding 99.1 g of the pyrazolopyrimidine core (72% yield).
Key Data:
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran |
| Catalyst | None |
| Temperature | Reflux (66–69°C) |
| Yield | 72% |
Copper-Catalyzed Ullmann-Type Coupling
Introduction of the phenyl group at position 1 is achieved via Ullmann coupling. Copper(I) iodide and N,N'-dimethylethylenediamine facilitate the reaction between 2-allyl-6-(methylthio)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one and aryl halides.
- Aryl Halide: 2-Iodopyridine (5.33 g)
- Catalyst System: CuI (3.80 g), N,N'-dimethylethylenediamine (2.4 mL)
- Base: K₂CO₃ (3.80 g)
- Solvent: 1,4-Dioxane
- Yield: 76% (5.15 g white solid)
- ¹H NMR (400 MHz, CDCl₃): δ 8.94 (s, 1H), 8.52 (d, J = 5.1 Hz, 1H), 7.90 (d, J = 3.5 Hz, 2H), 5.68 (ddt, J = 17.0, 10.2, 6.3 Hz, 1H).
- ESI-MS: m/z [M+H]⁺ 300.
Thioether Functionalization at Position 4
Nucleophilic Aromatic Substitution (SₙAr)
The thioether moiety is introduced via SₙAr using sodium thiobutanoate derivatives. Methyl 2-mercaptobutanoate reacts with 4-chloropyrazolopyrimidine intermediates in dimethylformamide (DMF) at 80°C.
Representative Protocol:
4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (10 mmol) and methyl 2-mercaptobutanoate (12 mmol) were stirred in DMF with K₂CO₃ (15 mmol) at 80°C for 6 hours. The crude product was purified via silica chromatography (hexane/ethyl acetate), yielding 89% of the target compound.
Reaction Optimization Table:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility |
| Base | K₂CO₃ | 89% yield |
| Temperature | 80°C | Prevents decomposition |
Palladium-Catalyzed C–S Cross-Coupling
For sterically hindered substrates, Pd(PPh₃)₄-mediated coupling between 4-bromopyrazolopyrimidines and methyl 2-mercaptobutanoate achieves higher regioselectivity.
Case Study:
A mixture of 4-bromo-1-phenylpyrazolopyrimidine (1.0 eq), methyl 2-mercaptobutanoate (1.2 eq), Pd(PPh₃)₄ (5 mol%), and Et₃N (2 eq) in toluene was heated at 110°C for 12 hours, yielding 82% product.
Esterification and Final Product Isolation
Fischer Esterification
Carboxylic acid intermediates are esterified using methanol and H₂SO₄. For instance, 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoic acid (10 g) was refluxed in MeOH (100 mL) with H₂SO₄ (2 mL) for 24 hours, achieving 95% conversion.
Purification:
Crude esters are purified via silica gel chromatography (hexane/ethyl acetate, 3:1) or recrystallization from ethanol/water.
Analytical Characterization
Spectroscopic Data
- δ 8.92 (s, 1H, pyrimidine-H)
- δ 7.65–7.59 (m, 5H, phenyl-H)
- δ 4.45 (d, J = 5.9 Hz, 2H, allyl-CH₂)
- δ 3.96 (s, 3H, OCH₃)
- δ 2.51 (s, 3H, SCH₃)
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) showed ≥98% purity at 254 nm.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|
| Cyclocondensation | 72 | 95 | High |
| Ullmann Coupling | 76 | 98 | Moderate |
| SₙAr | 89 | 99 | Low |
| Pd-Catalyzed Coupling | 82 | 97 | High |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the thio group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
Methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate is derived from pyrazolo[3,4-d]pyrimidine scaffolds, which have been extensively studied for their biological activities. Research indicates that compounds containing this scaffold exhibit potent anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have shown promising results against various cancer cell lines, including lung (A549), breast (MCF-7), and prostate (PC-3) cancers.
Case Study: Antitumor Activity
A study demonstrated that a related pyrazolo[3,4-d]pyrimidine derivative exhibited an IC50 value of 2.24 µM against A549 cells, significantly outperforming doxorubicin (IC50 = 9.20 µM) as a positive control . The mechanism of action involves the induction of apoptosis in cancer cells, making these compounds valuable candidates for drug development aimed at treating malignancies.
Inhibition of Kinases
Pyrazolo[3,4-d]pyrimidine derivatives are recognized for their ability to inhibit various kinases, which play crucial roles in cell signaling pathways associated with cancer progression. This compound has been explored as a potential inhibitor of epidermal growth factor receptor tyrosine kinases (EGFR-TK), which are implicated in several cancers. Research has shown that modifications to the pyrazolo[3,4-d]pyrimidine structure can enhance its inhibitory activity against these targets .
Anti-inflammatory Properties
Beyond its anticancer applications, this compound has been studied for its anti-inflammatory effects. Compounds with similar structures have demonstrated efficacy in reducing inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This positions them as potential therapeutic agents for conditions characterized by chronic inflammation.
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves multiple synthetic routes that allow for the optimization of biological activity through structural modifications. Structure-activity relationship studies have identified key functional groups that enhance potency and selectivity towards specific biological targets. For example, alterations to the thioether moiety have been shown to influence the compound's interaction with target proteins and its overall pharmacological profile .
Summary Table of Applications
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Variations
The pyrazolo[3,4-d]pyrimidine scaffold is highly modular, with substituents at positions 1, 3, and 4 dictating key properties. Below is a comparison of methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate with the compound from Example 62 in :
| Feature | This compound | Example 62 Compound |
|---|---|---|
| Core Structure | Pyrazolo[3,4-d]pyrimidine | Pyrazolo[3,4-d]pyrimidine |
| Position 1 Substituent | Phenyl | 1-(4-oxo-4H-chromen-2-yl)ethyl group |
| Position 3 Substituent | None | 5-Methylthiophen-2-yl |
| Position 4 Substituent | Methyl butanoate thioether | Thiophen-3-yl carboxylate |
| Fluorine Substitution | Absent | Present (5-fluoro, 3-fluorophenyl) |
| Molecular Weight | Not reported | 560.2 g/mol |
| Melting Point | Not reported | 227–230°C |
Physicochemical Properties
- Molecular Weight and Solubility : The Example 62 compound has a higher molecular weight (560.2 g/mol) due to its fluorinated chromene and thiophene substituents, which likely reduce aqueous solubility compared to the target compound. The absence of fluorine in the target molecule may improve solubility but reduce metabolic stability .
- The target compound’s melting point is unreported but may be lower due to less polar substituents.
Biological Activity
Methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate is a compound that has garnered attention for its biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential as an antimicrobial agent.
Anticancer Activity
The compound exhibits significant anticancer properties primarily through the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and subsequent apoptosis in cancer cells.
In Vitro Studies
Several studies have demonstrated the effectiveness of this compound against various cancer cell lines:
These results indicate that the compound is particularly potent against breast cancer cells, as evidenced by its low IC50 value.
The primary mechanism through which this compound exerts its anticancer effects involves:
- Inhibition of CDK2 : This leads to disruption in the phosphorylation of target proteins necessary for cell cycle progression.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Alteration of Gene Expression : By inhibiting CDK2, the compound may also affect the expression of genes involved in cell survival and proliferation.
Antimicrobial Activity
Recent studies have also explored the antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives, including this compound.
Antibacterial Studies
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine core can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Bacillus subtilis | 14 |
These findings suggest that this compound may have dual functionality as both an anticancer and antimicrobial agent.
Case Study 1: In Vivo Efficacy
In a study involving mouse models with human tumor xenografts, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. The compound was administered at a dose of 10 mg/kg body weight over a period of three weeks.
Case Study 2: Combination Therapy
Another study assessed the efficacy of this compound in combination with standard chemotherapeutic agents like doxorubicin. Results showed enhanced antitumor effects and reduced side effects when used in combination therapy compared to monotherapy.
Q & A
Q. What are the key considerations for synthesizing methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate, and how can reaction conditions be optimized?
Synthesis involves multi-step reactions, including thioether formation and esterification. Critical factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for thioether linkages .
- Temperature control : Reactions often require 60–80°C to balance yield and side-product formation .
- Catalysts : Use of base catalysts (e.g., K₂CO₃) improves thiolate anion generation for efficient coupling .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) is essential to isolate the target compound from analogs like oxo- or chlorophenyl derivatives .
Q. How can researchers characterize the structural and purity profile of this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies the thioether moiety (δ ~2.8–3.2 ppm for SCH₂) and ester carbonyl (δ ~170 ppm) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with ESI-MS confirms molecular weight and purity (>95%) .
- X-ray crystallography : Resolves stereochemistry and confirms the pyrazolo[3,4-d]pyrimidine core .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Antitumor screening : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Test against kinases (e.g., CDK2, FLT3) via fluorescence-based ATP-binding assays .
- Microbial susceptibility : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations elucidate its mechanism of action?
- Target selection : Prioritize kinases (e.g., CDK2) based on structural homology to analogs with known activity .
- Docking software : Use AutoDock Vina or Schrödinger Suite to model interactions with catalytic sites (e.g., ATP-binding pockets) .
- Validation : Compare simulation results with in vitro kinase inhibition data to refine binding hypotheses .
Q. What strategies address contradictory data in biological activity across studies?
- Dose-response reevaluation : Confirm activity thresholds using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
- Off-target profiling : Employ proteome-wide screens (e.g., KINOMEscan) to identify non-specific interactions .
- Structural analogs : Compare with derivatives (e.g., 4-fluorophenyl or oxo-substituted analogs) to isolate substituent effects .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Core modifications : Replace the phenyl group with electron-withdrawing substituents (e.g., 4-F, 4-Cl) to enhance kinase affinity .
- Ester vs. amide : Test methyl ester hydrolysis to carboxylic acid derivatives for improved solubility and metabolic stability .
- Thioether vs. ether : Synthesize oxygen analogs to assess the role of sulfur in target binding .
Q. Table 1: Comparative Bioactivity of Pyrazolo[3,4-d]pyrimidine Analogs
| Compound Substituents | Target Pathway | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 4-Fluorophenyl, thioether | CDK2 | 12.3 | |
| 4-Chlorophenyl, oxo | FLT3 | 8.7 | |
| 2-Methoxyphenyl, thioether | Antimicrobial | 18.9* | |
| *MIC value (µg/mL) for S. aureus. |
Q. What methodologies assess metabolic stability and pharmacokinetic properties?
- Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and clearance rates .
- Caco-2 permeability : Evaluate intestinal absorption potential via monolayer transport assays .
- Plasma stability : Monitor degradation in plasma (37°C, 24 hrs) using LC-MS quantification .
Q. How can interdisciplinary approaches enhance research outcomes?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
